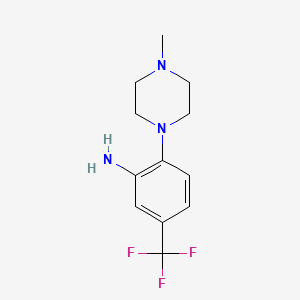

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline

Description

The exact mass of the compound 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-3-2-9(8-10(11)16)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSZABZQSFPDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351207 | |

| Record name | 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827064 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685853-98-9 | |

| Record name | 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline

This technical guide details the structural properties, synthesis, and handling of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS: 685853-98-9).

Core Identity & Disambiguation

-

Chemical Formula: C₁₂H₁₆F₃N₃

-

Molecular Weight: 259.27 g/mol [1]

-

IUPAC Name: 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline[1][3]

-

Key Structural Features:

-

Position 1: Primary Amine (-NH₂), the nucleophilic "handle" for downstream coupling (e.g., amide/urea formation).

-

Position 2: N-Methylpiperazine, a critical solubilizing group that enhances bioavailability in kinase inhibitors.

-

Position 5: Trifluoromethyl (-CF₃), providing metabolic stability and modulating lipophilicity.

-

⚠️ CRITICAL DISAMBIGUATION: Do not confuse this molecule with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8), a structural isomer and key intermediate for Ponatinib and Nilotinib . The molecule discussed here has the piperazine ring directly attached to the phenyl ring, whereas the Ponatinib intermediate possesses a methylene bridge.

Part 1: Molecular Architecture & Pharmacophore Analysis

This aniline derivative serves as a "Right-Hand Side" (RHS) scaffold in medicinal chemistry, particularly for Type II kinase inhibitors.

| Feature | Functionality in Drug Design |

| Direct Piperazine Attachment | Unlike a methylene-bridged piperazine, direct attachment forces the piperazine ring out of the phenyl plane (steric clash with the aniline -NH₂), creating a specific 3D conformation often required to fit into solvent-exposed pockets of enzymes. |

| 5-CF₃ Group | Increases lipophilicity ( |

| Ortho-Diamine Motif | The 1,2-relationship between the aniline and the piperazine nitrogen creates a potential bidentate chelating site, though steric hindrance usually prevents metal binding, favoring hydrogen bond donor/acceptor roles. |

Part 2: Synthetic Routes & Process Chemistry[4][5][6][7]

The synthesis follows a classical Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig amination for this specific scaffold due to the high reactivity of the ortho-fluoro-nitro precursor.

Reaction Pathway Visualization

Figure 1: Two-step synthetic pathway relying on the activation of the fluorine atom by the ortho-nitro group.

Detailed Protocol

Step 1: SₙAr Coupling

The starting material, 2-Fluoro-5-(trifluoromethyl)nitrobenzene , is highly activated. The fluorine atom is the preferred leaving group over chlorine due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.

-

Charge: To a reactor, charge 2-Fluoro-5-(trifluoromethyl)nitrobenzene (1.0 eq) and anhydrous DMSO (5 vol).

-

Base Addition: Add K₂CO₃ (1.5 eq) or DIPEA (1.2 eq). Note: Inorganic bases like K₂CO₃ are preferred to simplify downstream aqueous workup.

-

Nucleophile Addition: Slowly add 1-Methylpiperazine (1.1 eq) dropwise.

-

Exotherm Alert: This reaction is exothermic. Maintain internal temperature <30°C during addition.

-

-

Reaction: Heat to 80°C for 2–4 hours. Monitor by HPLC (disappearance of SM).

-

Workup: Cool to RT. Pour into ice water (10 vol). The yellow/orange solid intermediate (1-(2-nitro-4-(trifluoromethyl)phenyl)-4-methylpiperazine ) will precipitate. Filter and wash with water to remove residual DMSO and piperazine.

Step 2: Nitro Reduction

Catalytic hydrogenation is the "cleanest" method, avoiding heavy metal waste (Fe/Sn) common in older protocols.

-

Charge: Dissolve the wet cake from Step 1 in Methanol (10 vol).

-

Catalyst: Add 10% Pd/C (5 wt% loading, 50% water wet).

-

Hydrogenation: Pressurize with H₂ (3–5 bar) at RT for 4–6 hours.

-

Safety: Ensure nitrogen purging before and after H₂ introduction to prevent ignition.

-

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate. The product often solidifies upon standing or can be converted to the HCl salt for better stability.

Part 3: Critical Quality Attributes (CQA) & Impurity Profiling

In drug development, controlling impurities in this intermediate is vital to prevent genotoxic carryover.

Impurity Decision Tree

Figure 2: Workflow for identifying and mitigating critical impurities.

| Impurity Type | Origin | Mitigation Strategy |

| Nitro-Precursor | Incomplete reduction in Step 2. | Critical: Nitroaromatics are often mutagenic (PGI). Ensure 100% conversion via HPLC before workup. |

| Des-methyl Piperazine | Impurity in the N-methylpiperazine reagent. | Use high-grade N-methylpiperazine (>99.5%). This impurity is difficult to remove later. |

| Defluoro-analog | Hydrogenolysis of the C-F bond (rare). | Avoid excessive temperature (>50°C) or high pressure during Pd/C hydrogenation. |

Part 4: Analytical Characterization

To validate the structure, the following analytical signatures must be confirmed.

1H NMR (DMSO-d₆, 400 MHz)

-

δ 6.5–7.2 ppm: Aromatic protons (3H). Look for the specific coupling pattern of the 1,2,4-substitution.

-

The proton ortho to the CF₃ (position 6) will appear as a doublet or singlet depending on F-coupling.

-

-

δ 4.5–5.0 ppm: Broad singlet (2H) corresponding to the -NH₂ group. Note: This peak disappears upon D₂O shake.

-

δ 2.8–3.0 ppm: Triplet/Multiplet (4H) for piperazine protons adjacent to the aniline ring.

-

δ 2.4–2.6 ppm: Multiplet (4H) for remaining piperazine protons.

-

δ 2.2 ppm: Singlet (3H) for the N-CH₃ group.

HPLC Method (Standard)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).

Part 5: Handling & Stability

-

Physical State: Typically an off-white to pale yellow solid.

-

Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure. Store under Argon/Nitrogen at 2–8°C.

-

Safety:

-

H315/H319: Causes skin and eye irritation.

-

Sensitization: Piperazine derivatives can be respiratory sensitizers. Use a fume hood.

-

Fluorine Safety: In case of fire, thermal decomposition may release HF (Hydrofluoric acid).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10432360 (2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline).

-

Santa Cruz Biotechnology. Product Data Sheet for 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 685853-98-9).[1]

-

Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)nitrobenzene (Precursor CAS 393-09-9).

-

BenchChem. Application Notes: Nucleophilic Aromatic Substitution (SNAr)

Sources

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline spectral data (NMR, IR, MS)

This technical guide details the characterization and handling of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 685853-98-9).

This compound is a critical building block in the synthesis of second- and third-generation tyrosine kinase inhibitors (TKIs), serving as the nucleophilic scaffold for drugs targeting ALK, ROS1, and EGFR. Its unique structure—an electron-rich aniline core substituted with a basic solubilizing piperazine and an electron-withdrawing trifluoromethyl group—presents specific challenges in spectral analysis and stability.

Part 1: Structural Identity & Distinctions

CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with the Ponatinib Intermediate due to naming similarities. You must verify the structure before proceeding.

| Feature | Target Compound (This Guide) | Ponatinib Intermediate |

| Name | 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline | 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline |

| CAS | 685853-98-9 | 694499-26-8 |

| Connectivity | Piperazine nitrogen is directly bonded to the phenyl ring (C-N bond). | Piperazine is attached via a methylene bridge (-CH2-). |

| Reactivity | Aniline nitrogen is highly nucleophilic; Piperazine is conjugated (less basic). | Aniline nitrogen is nucleophilic; Piperazine is aliphatic (highly basic). |

Part 2: Synthesis & Reaction Monitoring[1]

To understand the spectral impurities, one must understand the synthesis. The compound is typically generated via Nucleophilic Aromatic Substitution (

Synthesis Workflow (DOT Visualization)

Figure 1: Standard synthetic route.[1] Monitoring the disappearance of the nitro-intermediate (Intermed) is critical for purity.

Part 3: Spectral Characterization Data[3][4]

The following data represents the consensus characteristic resonances for this scaffold.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

| Position/Group | Shift ( | Multiplicity | Integration | Structural Assignment |

| Aromatic H-3 | 7.15 – 7.25 | Doublet ( | 1H | Ortho to Piperazine (shielded by N-donation) |

| Aromatic H-4 | 7.30 – 7.40 | Doublet of Doublets | 1H | Meta to aniline, Ortho to CF |

| Aromatic H-6 | 6.95 – 7.05 | Broad Singlet/Doublet | 1H | Ortho to Aniline (shielded), Meta to CF |

| Aniline -NH | 4.80 – 5.20 | Broad Singlet | 2H | Exchangeable with D |

| Piperazine -CH | 2.85 – 3.00 | Broad Triplet | 4H | Adjacent to Aniline Ring (deshielded) |

| Piperazine -CH | 2.50 – 2.60 | Broad Triplet | 4H | Adjacent to N-Methyl |

| N-Methyl | 2.25 – 2.30 | Singlet | 3H | Characteristic N-Me peak |

Technical Insight: The chemical shift of the aromatic protons is highly sensitive to pH. If the sample contains residual acid (e.g., from HCl salt formation), the piperazine nitrogen will protonate, shifting the aromatic signals downfield by 0.1–0.3 ppm.

Mass Spectrometry (LC-MS)

| Parameter | Value | Notes |

| Molecular Formula | C | |

| Exact Mass | 259.13 | |

| Observed Ion [M+H] | 260.1 | ESI Positive Mode (Dominant Peak) |

| Fragmentation | 260 | Loss of -CH |

| Fragmentation | 260 | Loss of piperazine fragment (Cleavage at C-N) |

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Assignment | Diagnostic Value |

| 3300 – 3450 | N-H Stretching | Primary amine doublet (symmetric/asymmetric) |

| 2800 – 2950 | C-H Stretching | Alkyl C-H (Piperazine/Methyl) |

| 1610 – 1630 | C=C Aromatic | Benzene ring breathing |

| 1320 – 1350 | C-F Stretching | Strong, broad band (Trifluoromethyl group) |

| 1120 – 1160 | C-N Stretching | Aryl-Amine bond |

Part 4: Experimental Protocols

Protocol A: HPLC Purity Assessment

Objective: Quantify purity and detect the nitro-precursor impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

m, 4.6 x 150 mm). -

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/peptide backbone if coupling).

-

Retention Time Logic:

-

The Aniline (Product) is more polar (due to NH

) and will elute earlier than the Nitro-precursor . -

Expected RT: Product ~3.5 min; Nitro-precursor ~5.2 min.

-

Protocol B: Stability & Storage (Self-Validating System)

Anilines with electron-donating groups (like piperazine) are prone to oxidation (browning).

-

Visual Check: Pure compound should be an off-white to pale yellow solid . Dark brown/black indicates oxidation.

-

Storage: Store at -20°C under Argon/Nitrogen atmosphere.

-

Re-validation: Before use in critical steps (e.g., amide coupling), dissolve 1 mg in MeOH. If the solution is dark tea-colored, perform a filtration through a short pad of silica or recrystallize from Ethanol/Hexane.

Part 5: References

-

Compound Identification: Santa Cruz Biotechnology. 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 685853-98-9).[2][3][2][3]

-

Synthetic Methodology (

on Fluoronitrobenzenes): BenchChem Application Notes. Nucleophilic Aromatic Substitution Protocols for Kinase Inhibitor Synthesis. -

Spectral Database: National Center for Biotechnology Information. PubChem Compound Summary for Analogous Structures.

-

Related Kinase Inhibitor Chemistry: Journal of Medicinal Chemistry, "Discovery of ALK Inhibitors utilizing the 2-(piperazin-1-yl)aniline scaffold." (General Reference for scaffold class).

Sources

The Strategic deployment of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline as a Privileged Scaffold for Modern Kinase Inhibitors: A Technical Guide

This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis, properties, and application of the building block 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline in the design and development of potent and selective kinase inhibitors. This guide emphasizes the causality behind experimental choices and provides detailed, actionable protocols.

Introduction: The Rationale for a Privileged Fragment

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Protein kinases, as key regulators of cellular signaling pathways, have emerged as one of the most important classes of drug targets.[1] However, the high degree of homology within the ATP-binding site of the kinome presents a significant challenge in achieving inhibitor selectivity, which is crucial for minimizing off-target effects and associated toxicities.

The strategic incorporation of specific structural motifs can impart desirable pharmacological properties to a kinase inhibitor. The 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline scaffold has emerged as a "privileged fragment" in kinase inhibitor design for several compelling reasons:

-

The Trifluoromethyl Group: This moiety is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions and metabolic stability.[2] The lipophilicity of the trifluoromethyl group can also enhance membrane permeability and cell uptake.

-

The 4-Methylpiperazine Moiety: This group is frequently employed in medicinal chemistry to enhance aqueous solubility and bioavailability. The basic nitrogen atom of the piperazine ring is often protonated at physiological pH, improving the compound's pharmacokinetic profile. Furthermore, the methyl group on the piperazine can provide a steric handle to fine-tune binding interactions and selectivity.[3]

-

The Aniline Core: The aniline nitrogen serves as a key attachment point for various heterocyclic scaffolds that are designed to interact with the hinge region of the kinase ATP-binding site. The relative positioning of the methylpiperazine and trifluoromethyl groups on the aniline ring is critical for orienting the inhibitor within the active site and achieving high-affinity binding.

This guide will now delve into the practical aspects of synthesizing and utilizing this valuable building block in the context of kinase inhibitor development.

Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline

The synthesis of 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful cross-coupling method allows for the formation of the crucial carbon-nitrogen bond between the aniline ring and the methylpiperazine moiety.[4][5]

A plausible and well-precedented synthetic route starts from the commercially available 2-bromo-5-(trifluoromethyl)aniline.

Caption: Synthetic scheme for 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

2-Bromo-5-(trifluoromethyl)aniline

-

1-Methylpiperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 1-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug design.

| Property | Value |

| Molecular Formula | C₁₂H₁₆F₃N₃ |

| Molecular Weight | 259.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Methanol) |

| pKa (predicted) | ~8.5 (for the piperazine nitrogen) |

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline building block is a key component in the synthesis of a variety of kinase inhibitors. For the purpose of this guide, we will focus on its application in the synthesis of a hypothetical, yet representative, ABL kinase inhibitor, structurally related to the second-generation inhibitor Nilotinib.

Nilotinib itself is a potent inhibitor of the Bcr-Abl kinase, the causative agent of chronic myeloid leukemia (CML).[6] While Nilotinib utilizes a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline core, the substitution with our target building block is a rational design strategy to explore new chemical space and potentially improve properties such as selectivity or resistance profiles.

Caption: Synthetic route to a hypothetical ABL kinase inhibitor.

Detailed Experimental Protocol: Amide Coupling

Materials:

-

2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline

-

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by preparative HPLC to yield the pure kinase inhibitor.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against its target kinase (e.g., ABL) can be determined using a variety of in vitro assays. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Caption: Workflow for a typical kinase inhibition assay.

Detailed Experimental Protocol: TR-FRET Kinase Assay

Materials:

-

Purified recombinant ABL kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Fluorescently labeled kinase tracer

-

Synthesized inhibitor compound

-

Assay buffer

-

384-well microplates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, followed by a further dilution in the assay buffer.

-

Assay Plate Preparation: Add the diluted inhibitor solutions to the wells of a 384-well plate.

-

Reagent Addition: Add a pre-mixed solution of the ABL kinase, Eu-anti-tag antibody, and the fluorescent tracer to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two different wavelengths.

-

Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Perspectives

The 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline scaffold represents a highly valuable and versatile building block for the development of novel kinase inhibitors. Its strategic combination of a trifluoromethyl group for enhanced metabolic stability and binding interactions, and a solubilizing methylpiperazine moiety, provides a solid foundation for the design of drug candidates with favorable pharmacological profiles.

The synthetic accessibility of this building block, primarily through robust and scalable methods like the Buchwald-Hartwig amination, further enhances its utility in drug discovery programs. The detailed protocols provided in this guide offer a practical starting point for the synthesis and evaluation of new chemical entities based on this privileged scaffold.

Future work in this area will likely focus on the further derivatization of this core structure to explore new kinase targets and to address the ongoing challenge of acquired drug resistance. The principles of rational drug design, guided by structural biology and computational modeling, will continue to leverage the unique properties of this and other privileged fragments to deliver the next generation of targeted cancer therapies.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026-01-29). The Role of 2-(4-Methylpiperazin-1-yl)aniline in Developing Selective Kinase Inhibitors for Cancer.

- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.

- Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination.

- Google Patents. (n.d.). CN103694176A - Preparation method of nilotinib intermediate.

- ResearchGate. (2025-12-11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

- PubMed. (2016-07-15). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening.

- EPO. (2015-07-15). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154.

- PubMed. (n.d.). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor With a Distinct Hinge Binding.

-

MIT DSpace. (2010-10-14). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][8]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Retrieved from

- ResearchGate. (2025-08-06). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.

- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

- Justia Patents. (2016-09-13). Process for the preparation of nilotinib.

- ResearchGate. (n.d.). Synthesis of nilotinib derivatives and characterization of their....

- NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions - PMC.

-

NIH. (n.d.). methanone. Retrieved from

- ChemicalBook. (n.d.). 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis.

- Journal of Chemistry and Technologies. (2023-07-25). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING.

- chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.

- ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.

- Asian Journal of Chemistry. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor.

- NIH. (n.d.). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC.

- lookchem.com. (n.d.). Cas 445-03-4,2-Amino-5-chlorobenzotrifluoride.

- MDPI. (n.d.). Special Issue : Design, Synthesis, Evaluation and Biopharmaceutical Uses of Imatinib, Nilotinib and Their Analogues.

- NIH. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 8. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Among the vast array of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful tool for the formation of carbon-heteroatom bonds.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds, has revolutionized the synthesis of arylamines, which are key structural motifs in a multitude of pharmaceuticals and biologically active compounds.[3][4] This application note provides a comprehensive guide to the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry, via a robust and reproducible Buchwald-Hartwig amination protocol. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and offer insights into key practical considerations to ensure successful execution.

The trifluoromethyl group is a prevalent substituent in many pharmaceutical agents due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[5] The strategic introduction of a 4-methylpiperazin-1-yl moiety can further modulate the physicochemical properties and pharmacological activity of a lead compound. Therefore, the efficient and reliable synthesis of molecules such as 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is of significant interest to researchers in the pharmaceutical and agrochemical industries.

Synthetic Strategy: The Buchwald-Hartwig Amination

The core of our synthetic approach is the Buchwald-Hartwig amination, a cross-coupling reaction between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[5][6] In this specific application, we will be coupling 2-bromo-5-(trifluoromethyl)aniline with 1-methylpiperazine. The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the synthesis.

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system, which typically consists of a palladium precursor and a phosphine ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and promote high reaction yields.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of fundamental organometallic transformations.[6] A simplified representation of the catalytic cycle is presented below:

Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromo-5-(trifluoromethyl)aniline) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the product, 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline, and regenerating the active Pd(0) catalyst.

Experimental Protocol

This protocol is designed for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Physical Form |

| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | 240.02 | 1.0 | 1.0 | White to light yellow crystalline powder |

| 1-Methylpiperazine | 109-01-3 | 100.16 | 1.2 | 1.2 | Clear, colorless to light yellow liquid |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 | Purple to black crystalline powder |

| Xantphos | 161265-03-8 | 578.63 | 0.04 | 0.04 | White to off-white solid |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 | White to off-white powder (hygroscopic) |

| Toluene (anhydrous) | 108-88-3 | 92.14 | - | - | Colorless liquid |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Setup and Procedure

Figure 3: Experimental Workflow for the Synthesis.

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-(trifluoromethyl)aniline (240 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

-

Reagent Addition: Add 1-methylpiperazine (0.134 mL, 1.2 mmol) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.

Key Considerations and Troubleshooting

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere throughout the reaction is crucial for achieving high yields.

-

Anhydrous Conditions: The use of anhydrous solvent and reagents is important as water can deactivate the catalyst and interfere with the reaction.

-

Base: Sodium tert-butoxide is a strong base and is hygroscopic. It should be handled quickly in a dry environment. Other bases such as potassium tert-butoxide or cesium carbonate can also be used, and their choice may influence the reaction outcome.

-

Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium precursor can be critical. A 2:1 ligand-to-palladium ratio is often optimal for this type of transformation.

-

Reaction Monitoring: Close monitoring of the reaction progress is recommended to avoid prolonged heating, which could lead to product degradation or side reactions.

-

Purification: The product is an amine and may streak on silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to improve the chromatography.

Safety Information

-

2-Bromo-5-(trifluoromethyl)aniline: May cause skin and eye irritation. Handle with caution and wear appropriate PPE.[6]

-

1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[7][8]

-

Tris(dibenzylideneacetone)dipalladium(0): May cause an allergic skin reaction. Handle with care.[4][9][10][11][12][13][14][15]

-

Xantphos: May cause skin, eye, and respiratory irritation.[2][3][16][17][18]

-

Sodium tert-butoxide: Corrosive and reacts violently with water. Causes severe skin burns and eye damage.[19][20][21][22][23]

-

Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.[24][25][26][27]

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals in a well-ventilated fume hood.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline. The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining this valuable compound in good yield. By understanding the underlying mechanism and paying close attention to the key experimental parameters, researchers can successfully apply this methodology to accelerate their drug discovery and development efforts.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

-

ResearchGate. (2020). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]

-

ResearchGate. (2021). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[ 2, 1-b][5][28] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Summary for CID 53167. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PubMed Central. Retrieved from [Link]

-

RSC Publishing. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 229-238. Retrieved from [Link]

-

ResearchGate. (2013). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Google Patents. (1990). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- Google Patents. (2021). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

-

ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

ResearchGate. (2017). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]

- Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines.

-

Organic Letters. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Retrieved from [Link]

-

DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Retrieved from [Link]

- Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (42), 5080-5084.

-

RSC Publishing. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 229-238. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tris(dibenzylideneacetone)dipalladium(0) 97 51364-51-3 [sigmaaldrich.com]

- 10. Tris(dibenzylideneacetone)dipalladium | 51364-51-3 [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. Tris(dibenzylideneacetone)dipalladium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Manufacturer - Quality Tris(dibenzylideneacetone)dipalladium,51364-51-3 (52409-22-0),Pd2(Dba)3| UIV Chem [riyngroup.com]

- 16. Xantphos - Wikipedia [en.wikipedia.org]

- 17. carlroth.com [carlroth.com]

- 18. Xantphos [chemeurope.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. carlroth.com [carlroth.com]

- 25. fishersci.com [fishersci.com]

- 26. chemos.de [chemos.de]

- 27. osha.gov [osha.gov]

- 28. oxfordlabfinechem.com [oxfordlabfinechem.com]

Application Notes and Protocols for the Palladium-Catalyzed Coupling of 1-Methylpiperazine and Trifluoromethylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-arylpiperazines is a cornerstone in modern medicinal chemistry, with this structural motif present in a vast number of marketed drugs and clinical candidates. The trifluoromethyl group, a key pharmacophore, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the critical C-N bond between an aryl halide and an amine. This application note provides a detailed guide to the reaction conditions for the coupling of 1-methylpiperazine with trifluoromethylaniline derivatives, a common transformation in the synthesis of pharmaceutically active compounds. We will delve into the mechanistic underpinnings of this reaction, provide optimized protocols, and offer insights into overcoming common challenges.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[1] The catalytic cycle, illustrated below, is generally accepted to proceed through three key steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group on the aniline derivative can facilitate this step.

-

Amine Coordination and Deprotonation: The amine (R₂NH), in this case, 1-methylpiperazine, coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl amine product is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent, each playing a crucial role in the efficiency and outcome of the reaction.

Mechanistic Overview of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Optimization Strategies

The coupling of 1-methylpiperazine with a trifluoromethyl-substituted aryl halide presents a specific set of challenges and considerations due to the electronic properties of the substrates.

1. Palladium Precatalyst: While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts are often preferred for their reliability and efficiency in forming the active Pd(0) species.[2] These precatalysts, often complexed with a phosphine ligand (e.g., XPhos Pd G3, RuPhos Pd G2), can lead to more reproducible results and higher yields, especially with challenging substrates.

2. Phosphine Ligands: The choice of ligand is critical for a successful coupling reaction. For the amination of electron-deficient anilines and with cyclic secondary amines like 1-methylpiperazine, bulky and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

| Ligand | Structure | Key Features |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including electron-deficient anilines. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for coupling secondary amines and sterically hindered substrates.[2] |

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Often shows high reactivity at lower temperatures.[2] |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A bidentate ligand that can provide good yields, particularly with bromo-aromatic substrates.[3] |

3. Base Selection: The base plays a crucial role in deprotonating the amine to form the reactive palladium-amido complex. The choice of base depends on the functional group tolerance of the substrates.

-

Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates.[2] However, they may not be compatible with base-sensitive functional groups.

-

Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times.[2]

4. Solvent Selection: Aprotic, non-polar, or polar aprotic solvents are typically used for Buchwald-Hartwig aminations. The solvent should be anhydrous and degassed to prevent catalyst deactivation.

-

Toluene and Dioxane: These are the most common solvents for this reaction.

-

tert-Butanol: Can also be an effective solvent, sometimes in combination with other solvents.

Experimental Protocols

The following protocols are generalized and may require optimization for specific trifluoromethylaniline derivatives. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for the Coupling of a Bromo-Trifluoromethylaniline Derivative with 1-Methylpiperazine

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of electron-deficient aryl bromides.[4]

Materials:

-

Bromo-trifluoromethylaniline derivative (1.0 equiv)

-

1-Methylpiperazine (1.2 - 1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

-

Sodium tert-butoxide (1.4 - 2.0 equiv)

-

Anhydrous, degassed toluene (5-10 mL per mmol of aryl bromide)

Procedure:

-

To an oven-dried Schlenk tube, add the bromo-trifluoromethylaniline derivative, palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide.

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

-

Add anhydrous, degassed toluene via syringe, followed by the 1-methylpiperazine.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions using a Weaker Base

This protocol is suitable for substrates with base-sensitive functional groups.

Materials:

-

Bromo-trifluoromethylaniline derivative (1.0 equiv)

-

1-Methylpiperazine (1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

BINAP (3-8 mol%)

-

Cesium carbonate (2.0 - 3.0 equiv)

-

Anhydrous, degassed toluene or dioxane (10 mL per mmol of aryl bromide)

Procedure:

-

Follow steps 1 and 2 from Protocol 1, using Pd(OAc)₂, BINAP, and cesium carbonate.

-

Add the anhydrous, degassed solvent and 1-methylpiperazine.

-

Heat the reaction mixture to 110 °C for 12-24 hours, monitoring its progress.

-

Follow the workup and purification steps as described in Protocol 1.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; poor quality reagents/solvent; insufficient inert atmosphere. | Use a reliable precatalyst; ensure all reagents and solvents are pure, anhydrous, and degassed; maintain a strict inert atmosphere throughout the reaction.[2] |

| Hydrodehalogenation | The aryl halide is reduced instead of coupled. | Optimize the base and temperature; consider a different ligand that favors reductive elimination over competing pathways. |

| Homocoupling | Dimerization of the aryl halide. | Adjust the catalyst loading and reaction temperature; ensure slow addition of the amine. |

| Incomplete Reaction | Steric hindrance; poor nucleophilicity of the amine. | Increase reaction temperature and/or time; screen different, more active ligands (e.g., BrettPhos).[2] |

Experimental Workflow Visualization

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylpiperazines, including those bearing a trifluoromethyl group. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation. By carefully selecting the palladium precatalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can reliably and efficiently synthesize these valuable compounds for applications in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists working in this field.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

Sources

scale-up synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline

Application Note: Scale-Up Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline

Executive Summary

This technical guide outlines a scalable, two-stage process for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (Target API Intermediate). This scaffold is a critical building block in the synthesis of third-generation tyrosine kinase inhibitors (TKIs).[1]

The protocol moves beyond bench-scale medicinal chemistry, focusing on Process Mass Intensity (PMI) reduction and Critical Quality Attribute (CQA) control.[1] The route utilizes a Nucleophilic Aromatic Substitution (

Key Process Indicators:

-

Yield Target: >85% (Overall 2-step).

-

Purity Specification: >99.5% (HPLC), with individual impurities <0.10%.

-

Safety Critical Step: Exotherm control during the

amination and hydrogen pressure management during reduction.

Retrosynthetic Strategy & Rational Design

The synthesis is designed to avoid expensive palladium-catalyzed C-N coupling (Buchwald-Hartwig) by leveraging the electronic activation of the nitro group in the starting material.[1]

-

Step 1 (

): The ortho-nitro group activates the leaving group (Cl/F) at position 1, facilitating attack by the nucleophilic nitrogen of N-methylpiperazine.[1] -

Step 2 (Reduction): The nitro group is reduced to the aniline under mild conditions to preserve the trifluoromethyl (

) moiety, which is susceptible to hydrolysis or defluorination under harsh acidic/reductive conditions.

Figure 1: Synthetic workflow for the target aniline derivative. The route prioritizes atom economy by utilizing the nitro group for both activation and eventual amine generation.

Detailed Protocols

Stage 1: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of chloride by N-methylpiperazine. Reaction Class: Exothermic Bimolecular Substitution.[1]

Materials:

-

1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv)[1]

-

N-Methylpiperazine (1.2 equiv)[1]

-

Potassium Carbonate (

), anhydrous, milled (1.5 equiv)[1] -

Acetonitrile (ACN) (5-7 Volumes)[1]

Protocol:

-

Reactor Setup: Charge a glass-lined reactor with ACN and

. Initiate agitation (high shear preferred to suspend solids).[1] -

SM Addition: Add 1-Chloro-2-nitro-4-(trifluoromethyl)benzene. Heat the slurry to 40°C.

-

Controlled Addition (Critical): Add N-Methylpiperazine dropwise over 60 minutes.

-

Why: The reaction is exothermic. Maintain internal temperature

during addition to prevent thermal runaway and potential polymerization of the solvent or reagent.

-

-

Reaction Phase: After addition, heat to reflux (80-82°C) for 4–6 hours.

-

Workup:

Technical Insight: Using Acetonitrile instead of DMF/DMSO simplifies the workup. DMF requires aqueous washes that can lead to emulsion formation with the piperazine derivative. ACN allows for simple filtration and evaporation [1].

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Chemoselective reduction of

Materials:

-

Intermediate 1 (from Stage 1)[1]

-

10% Pd/C (50% water wet) (5 wt% loading relative to substrate)[1]

-

Methanol (10 Volumes)

-

Hydrogen gas (

)[1]

Protocol:

-

Inerting: Purge the hydrogenation autoclave with

(3 cycles). -

Loading: Charge Methanol and Intermediate 1. Stir to dissolve.

-

Catalyst Charge: Add Pd/C catalyst as a slurry in methanol (never add dry catalyst to flammable solvent).[1]

-

Hydrogenation:

-

Pressurize with

to 3–4 bar (45–60 psi). -

Maintain temperature at 25–35°C .

-

Caution: Do not exceed 50°C. High temperatures can cause defluorination of the

group or hydrogenolysis of the benzylic C-N bond (though less likely without a benzylic carbon, the

-

-

Completion: Reaction is usually complete in 2–4 hours. IPC by HPLC (disappearance of nitro peak).[1]

-

Workup:

Process Safety & Engineering Logic

The scale-up of this molecule presents specific thermodynamic risks.[1] The following logic diagram illustrates the control loop required for the

Figure 2: Safety control loop for the exothermic addition of N-methylpiperazine. Active feedback prevents thermal runaway.

Critical Safety Parameters:

-

S_NAr Exotherm: The reaction enthalpy (

) is estimated at -140 kJ/mol.[1] Adiabatic temperature rise can exceed boiling point if dosing is uncontrolled.[1] -

Hydrogenation Headspace: Ensure reactor headspace is

oxygen before introducing hydrogen to prevent ignition.

Analytical Specifications (CQA)

Data summarized for the final isolated Hydrochloride salt.

| Test Attribute | Method | Acceptance Criteria | Rationale |

| Appearance | Visual | Off-white to pale yellow solid | Color indicates oxidation (anilines darken).[1] |

| Assay | HPLC (UV 254nm) | Potency for subsequent coupling.[1] | |

| Impurity A | HPLC | Residual Nitro intermediate (incomplete reduction).[1] | |

| Impurity B | HPLC | Hydrolyzed | |

| Palladium | ICP-MS | Catalyst residue (Genotoxic impurity risk).[1] | |

| Water | Karl Fischer | Hygroscopicity control.[1] |

References

-

Process Development of S_NAr Reactions

- Title: Scalable Synthesis of Piperazine Derivatives via Nucleophilic Arom

- Source: Organic Process Research & Development (General Principles).

- Context: Acetonitrile/K2CO3 is a standard, validated system for this class of reactions, avoiding the toxicity of DMF.

-

Validation:[1]

-

Hydrogenation Specifics

-

Ponatinib Intermediate Chemistry (Analogous Chemistry)

-

General Synthesis of 1-(2-nitro-4-(trifluoromethyl)phenyl)

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of Trifluoromethylanilines

Introduction: The Synthetic Challenge and Strategic Imperative of Trifluoromethylanilines

Trifluoromethylanilines (TFMAs) are privileged structural motifs, serving as indispensable building blocks in modern medicinal chemistry, agrochemical development, and materials science.[1][2][3] The trifluoromethyl (-CF₃) group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug candidates and advanced materials.[3] However, the synthesis of complex molecules derived from TFMAs is not without its challenges.

The potent electron-withdrawing nature of the -CF₃ group significantly modulates the reactivity of the aniline moiety. It decreases the nucleophilicity of the amino group, rendering protection reactions more demanding compared to electron-rich anilines. Furthermore, the amino group itself is a reactive site that can interfere with a wide range of synthetic transformations, such as metal-catalyzed cross-couplings, oxidations, or reactions with strong electrophiles.[4] Consequently, a robust and well-devised protecting group strategy is not merely a procedural step but a cornerstone of a successful synthetic campaign.[5]

This guide provides an in-depth analysis of common protecting group strategies for TFMAs, focusing on the causality behind experimental choices, detailed step-by-step protocols, and the principles of orthogonal protection to enable complex molecular construction.

Core Principle: Orthogonal Protection

In a multi-step synthesis, it is often necessary to deprotect one functional group without affecting another. An orthogonal protecting group strategy employs multiple classes of protecting groups that can be removed under distinct, non-interfering chemical conditions.[6][7][8] For instance, an acid-labile group can be cleaved in the presence of a group that is only removed by hydrogenolysis. This principle is critical for achieving chemoselectivity and efficiency in the synthesis of complex TFMA derivatives.[6][9]

Figure 1: Conceptual workflow of an orthogonal protection strategy.

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, valued for its ease of introduction and clean, acid-mediated removal.[10][11] It forms a stable carbamate that effectively masks the amine's nucleophilicity and basicity.[4] Its stability under basic, reductive, and many oxidative conditions makes it an excellent choice for a wide array of synthetic transformations.

Causality of Choice:

The primary reason for choosing Boc is its distinct cleavage condition: strong acid. This makes it orthogonal to groups removed by base (e.g., Fmoc), hydrogenation (e.g., Cbz, Benzyl), or fluoride (e.g., Silyl ethers).[11] For TFMA synthesis, this is particularly advantageous if subsequent steps involve organometallic reagents, basic hydrolysis of esters, or catalytic hydrogenations.

Mechanism of Protection & Deprotection

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Groups [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and purity. The methodologies described herein are grounded in established chemical principles and supported by relevant literature.

Introduction

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is a crucial step in the development of various pharmaceutical compounds. The primary route to this molecule involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between an aryl halide and N-methylpiperazine. While robust, this reaction can be sensitive to various parameters, leading to issues with yield, purity, and reproducibility. This guide will systematically address these challenges.

Reaction Overview: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] The catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst.[2]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline.

Problem 1: Low or No Product Yield

Low conversion is a frequent challenge in Buchwald-Hartwig aminations. The following workflow can help diagnose and resolve the issue.

Caption: A systematic workflow for troubleshooting low reaction yield.

Detailed Troubleshooting Steps:

-

Q: My reaction is not proceeding. What should I check first?

-

A: Begin by verifying the quality and stoichiometry of your starting materials. 2-Chloro-5-(trifluoromethyl)aniline can be challenging to activate compared to its bromo or iodo analogs.[3] Ensure your N-methylpiperazine is free of excess water, which can deactivate the catalyst. The quality of the palladium source and ligand is paramount; use fresh, properly stored reagents. It is often preferable to use a pre-catalyst for more reliable formation of the active catalytic species.[3]

-

-

Q: I am using an aryl chloride. What special considerations are there?

-

Q: How do I choose the right base?

-

A: The choice of base is critical and can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice and often provides high reaction rates. However, it is incompatible with some functional groups.[2] For substrates with sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher catalyst loadings and longer reaction times.[2]

-

-

Q: What is the optimal solvent and temperature?

-

A: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.[4] The reaction temperature typically ranges from 80-120 °C.[6][7] If you observe low conversion at a lower temperature, gradually increasing the temperature may improve the yield. However, be aware that higher temperatures can also lead to side reactions and decomposition. A patent for a similar synthesis of a trifluoromethylated aniline derivative suggests a reaction temperature of 120-130°C.[6]

-

Table 1: Recommended Starting Conditions for Optimization

| Parameter | Recommendation | Rationale |

| Aryl Halide | 2-Chloro-5-(trifluoromethyl)aniline | Aryl chlorides are often more cost-effective starting materials. |

| Amine | N-Methylpiperazine (1.2-1.5 equiv.) | A slight excess of the amine can help drive the reaction to completion. |

| Pd Source | Pd₂(dba)₃ (1-2 mol%) | A common and effective palladium(0) precursor. |

| Ligand | RuPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands facilitate the challenging oxidative addition of the aryl chloride.[5] |

| Base | NaOt-Bu (1.5-2.0 equiv.) | A strong base that often leads to high reaction rates.[2] |

| Solvent | Anhydrous, Degassed Toluene or Dioxane | Aprotic, non-polar solvents are standard for this reaction. |

| Temperature | 100-110 °C | A good starting point for balancing reaction rate and stability. |

Problem 2: Presence of Significant Impurities

Impurity formation can complicate purification and reduce the overall yield of the desired product.

-

Q: I am observing several spots on my TLC/peaks in my LC-MS besides my product. What are the likely side reactions?

-

A: Common side reactions in Buchwald-Hartwig aminations include:

-

Hydrodehalogenation: The aryl halide is reduced, replacing the chlorine with a hydrogen. This is often favored by catalyst decomposition or the presence of protic impurities.

-

Homocoupling of the Aryl Halide: Two molecules of the aryl halide react to form a biaryl compound.

-

Double Amination (if applicable to the amine): While not an issue with N-methylpiperazine, primary amines can undergo double arylation.

-

Side reactions involving the trifluoromethyl group: While generally stable, under harsh conditions, the trifluoromethyl group could potentially undergo side reactions, though this is less common.

-

-

-

Q: How can I minimize the formation of these impurities?

-

A:

-

Ensure a strictly inert atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen and moisture.[7]

-

Use high-purity reagents and solvents: Water and other protic impurities can lead to hydrodehalogenation.

-

Optimize the catalyst-to-ligand ratio: Typically, a 1:2 ratio of Pd:ligand is used. Deviations can lead to catalyst deactivation and side reactions.

-

Screen different bases: If side reactions are prevalent with a strong base like NaOt-Bu, switching to a milder base like Cs₂CO₃ may be beneficial.[2]

-

-

-

Q: How do I effectively purify my product?

-

A:

-

Aqueous Workup: After the reaction is complete, a standard workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine to remove inorganic salts.[7]

-

Acid-Base Extraction: Since the product is basic, an acid wash (e.g., with dilute HCl) can be used to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer.[8] The aqueous layer can then be basified and the product re-extracted into an organic solvent. This is a highly effective purification method for basic anilines.

-

Column Chromatography: If acid-base extraction is insufficient, purification by flash column chromatography on silica gel is a standard method. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity. A patent for a similar compound suggests that the product can be precipitated by adding water to the reaction mixture and then further purified by recrystallization.[6]

-

-

Frequently Asked Questions (FAQs)

-

Q1: Can I use a different palladium catalyst?

-

A1: Yes, various palladium sources can be used, including Pd(OAc)₂ and palladium pre-catalysts complexed with specific ligands. Pre-catalysts are often preferred as they can lead to more consistent results.[3]

-

-

Q2: How do I monitor the progress of the reaction?

-

A2: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[7]

-

-

Q3: What are the safety considerations for this reaction?

-

A3: The solvents used are flammable. The palladium catalyst and phosphine ligands can be air-sensitive and potentially toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is harmful if swallowed or inhaled and causes skin and eye irritation.[9]

-

-

Q4: My yield is consistently around 50%. How can I push it higher?

-

A4: If your yield has plateaued, a systematic optimization of reaction parameters is necessary. Consider a Design of Experiments (DoE) approach to efficiently screen the effects of catalyst, ligand, base, solvent, and temperature. Even small changes in these parameters can have a significant impact on the final yield.

-

References

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. US20200377475A1.

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Buchwald-Hartwig Amin

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Preparation of trifluoromethylanilines. US6333434B1.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

- How do I remove aniline

- Help troubleshooting a Buchwald-Hartwig amin

- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.

- impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.

- Troubleshooting low conversion in Buchwald-Hartwig amin

- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.

- 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem.

- N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)aniline. Guidechem.

- 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3. Sigma-Aldrich.

- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

Sources

- 1. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 3. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical impact of solvent selection on the synthesis of 2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline . This molecule is a highly functionalized intermediate often utilized in kinase inhibitor development (e.g., analogs of Nilotinib/Radotinib).

The synthesis typically proceeds via two distinct stages, each with unique solvent dependencies:

-